2,4-Dimethylcyclohexane-1-thiol
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Overview
Description
2,4-Dimethylcyclohexane-1-thiol is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring with two methyl groups attached at the 2nd and 4th positions and a thiol group (-SH) at the 1st position. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylcyclohexane-1-thiol typically involves the following steps:
Formation of 2,4-Dimethylcyclohexanone: This can be achieved through the alkylation of cyclohexanone with methyl iodide in the presence of a strong base like sodium hydride.
Reduction to 2,4-Dimethylcyclohexanol: The ketone group in 2,4-Dimethylcyclohexanone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to this compound: The alcohol group is then converted to a thiol group using a thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific methods can vary depending on the scale and desired purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclohexane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with reduced sulfur content.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated cyclohexane derivatives.
Scientific Research Applications
2,4-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-Dimethylcyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: Lacks the methyl groups at the 2nd and 4th positions.
2-Methylcyclohexane-1-thiol: Has only one methyl group at the 2nd position.
4-Methylcyclohexane-1-thiol: Has only one methyl group at the 4th position.
Uniqueness
2,4-Dimethylcyclohexane-1-thiol is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. The steric effects of the methyl groups can affect the compound’s interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C8H16S |
---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,4-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-4-8(9)7(2)5-6/h6-9H,3-5H2,1-2H3 |
InChI Key |
ADMBXSZOFLOSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)S |
Origin of Product |
United States |
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